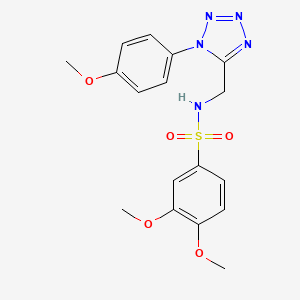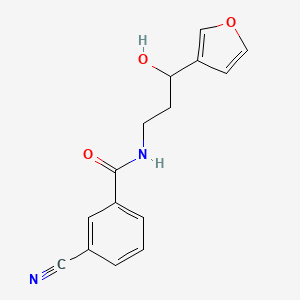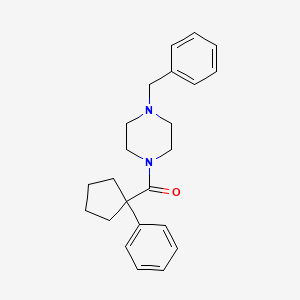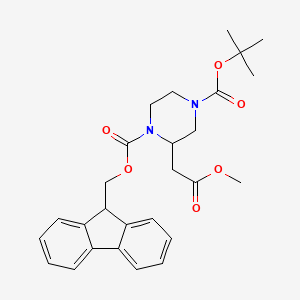![molecular formula C20H17N3O3 B2531272 2-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)异吲哚啉-1,3-二酮 CAS No. 1795440-45-7](/img/structure/B2531272.png)
2-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
与金属的络合
对相关化合物的研究探索了它们与各种金属形成络合物的能力。例如,已经对异吲哚啉-1,3-二酮衍生物的钴(II)、镍(II)、铜(II)和锌(II)络合物进行了研究,以了解它们的物理化学特性和潜在的生物活性(D.Tamil Vendan 等,2010 年)。这些研究有助于更广泛地了解此类化合物的配位化学及其在催化、材料科学和医学中的可能应用。
结构和热分析
进一步的研究已转向合成和表征结构相似的化合物,分析其晶体结构、热稳定性和光学性质。例如,“2-((吡啶-4-基)甲基)异吲哚啉-1,3-二酮”的合成和表征,包括其单晶 X 射线衍射方法,由于其在紫外、可见光和近红外区域具有良好的透明性,因此提供了对它在非线性光学 (NLO) 应用中的潜力的见解(K. Prathap 等,2017 年)。
发光监测
另一个有趣的应用是在基于发光的传感器或标记物中。对“2-(2-二苯基膦基乙基)苯并[de]异喹啉-1,3-二酮”的研究证明了其在监测累积接触氧气中的效用,展示了在氧化敏感商品的质量控制和保存中的新应用(Rozalia Shritz 等,2015 年)。
抗惊厥特性
对与本化合物密切相关的吡咯烷-2,5-二酮衍生物的药用化学的研究突出了它们的潜在抗惊厥特性。研究集中在合成此类化合物的库并评估它们在癫痫发作的急性模型中的有效性,为新的治疗途径提供了见解(Sabina Rybka 等,2017 年)。
酪氨酸酶抑制和抗氧化活性
进一步的研究考察了衍生物的酪氨酸酶抑制和抗氧化活性,表明它们在解决色素沉着过度症和氧化应激相关疾病方面的潜力(Li Yee Then 等,2018 年)。
分光光度检测
一种源自相关化合物的基于酞酰亚胺的化学传感器已被开发用于水性介质中 Cu(II) 离子的选择性分光光度检测,突出了它在环境监测和化学传感中的应用(P. Patil 等,2019 年)。
作用机制
Target of Action
The compound’s primary targets would be identified through various experimental methods, such as binding assays or computational docking studies. For example, benzimidazole derivatives like Albendazole are known to target tubulin in helminth infections .
Mode of Action
The compound’s interaction with its targets would be studied. For instance, Albendazole inhibits tubulin polymerization, leading to loss of cytoplasmic microtubules .
Biochemical Pathways
The affected pathways and their downstream effects would be summarized. For example, disruption of microtubules by Albendazole leads to degenerative alterations in the tegument and intestinal cells of the worm .
Result of Action
The molecular and cellular effects of the compound’s action would be described. In the case of Albendazole, it leads to the immobilization of the worm .
安全和危害
未来方向
生化分析
Biochemical Properties
Benzoxazole derivatives have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the target biomolecules .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzoxazole derivatives have been reported to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzoxazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzoxazole derivatives have been reported to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-14-7-1-2-8-15(14)19(25)23(18)12-13-6-5-11-22(13)20-21-16-9-3-4-10-17(16)26-20/h1-4,7-10,13H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSIGAQYDMMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
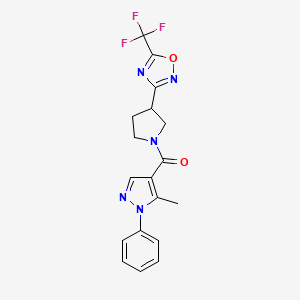
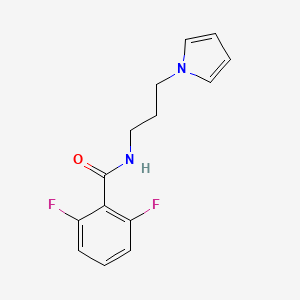
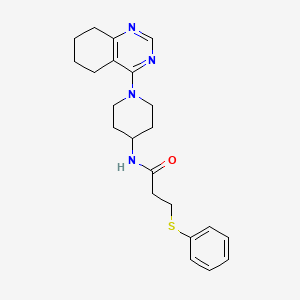
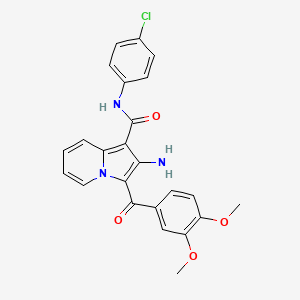
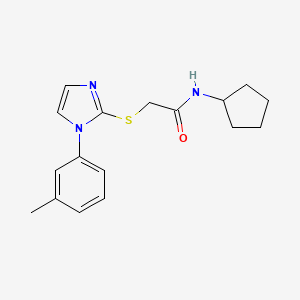
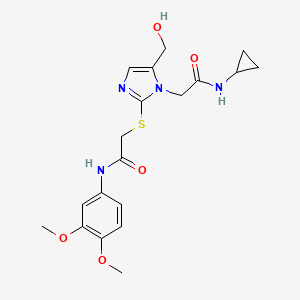
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
